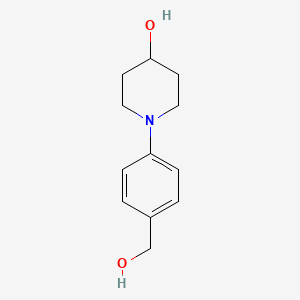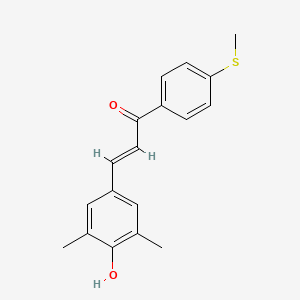
2-(2,4,5-trichlorophenyl)-1H-indole
Overview
Description
2,4,5-Trichlorophenol (TCP) is an organochloride with the molecular formula C6H3Cl3O . It has been used as a fungicide and herbicide . It’s a clear to yellowish crystalline solid with a strong, phenolic odor .
Synthesis Analysis
2,4,5-Trichlorophenol can be used as a starting material to synthesize various compounds. For instance, it can be used to synthesize Hexachlorophene, a fungicide, by reacting with formaldehyde in the presence of concentrated H2SO4 . It can also be used to synthesize 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), a herbicide .
Molecular Structure Analysis
The molecular weight of 2,4,5-Trichlorophenol is 197.45 g/mol . The InChI key is LHJGJYXLEPZJPM-UHFFFAOYSA-N .
Chemical Reactions Analysis
2,4,5-Trichlorophenol is a precursor chemical used in the production of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) and hexachlorophene . The intermediate production of 2,4,5-Trichlorophenol (TCP) involves the formation of 2,3,7,8-Tetrachlorodibenzodioxin .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4,5-Trichlorophenol include a melting point of 67-69 °C and a boiling point of 248 °C/740 mmHg . It’s a white crystalline powder .
Scientific Research Applications
Detection of Water Vapor by Chemiluminescence
- Scientific Field: Analytical Chemistry .
- Summary of Application: The compound is used in a chemiluminescence reaction to detect water vapor . This method can be used to detect faulty points of water barrier films and observe the real-time failure of the barrier films during bending tests of flexible packing materials .
- Methods of Application: The reaction involves the popular “chemical light” (bis(2,4,5-trichlorophenyl-6-carbopentoxyphenyl)oxalate with H2O2). H2O2 is released from sodium percarbonate exposed to water molecules as in the oxygen bleach . The chemiluminescence from the mixed reagents was observed when exposed to water vapor .
- Results or Outcomes: The release of H2O2 by water vapor was confirmed by mass spectrometry in a vacuum .
Synthesis of Polypeptides of Regular Structure
- Scientific Field: Biochemistry .
- Summary of Application: 2,4,5-trichlorophenyl esters have been used in the synthesis of polypeptides of regular structure .
- Methods of Application: The 2,4,5-trichlorophenyl esters were used in the synthesis of polypeptides with sequences glycine-prolineglycine, glycine-hydroxyproline-hydroxyproline, and glycine-proline-hydroxyproline .
- Results or Outcomes: The use of 2,4,5-trichlorophenyl esters in the synthesis of polypeptides of regular structure has been demonstrated .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2,4,5-trichlorophenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3N/c15-10-7-12(17)11(16)6-9(10)14-5-8-3-1-2-4-13(8)18-14/h1-7,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTIMMVYQSHCBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC(=C(C=C3Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4,5-trichlorophenyl)-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



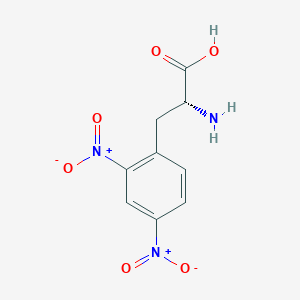
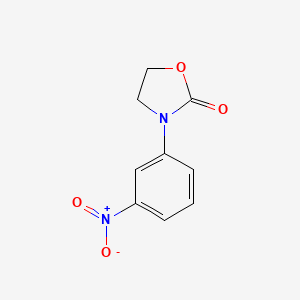

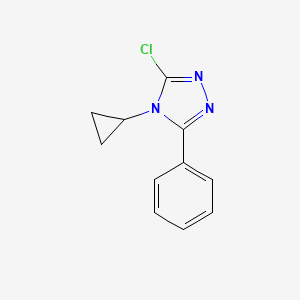
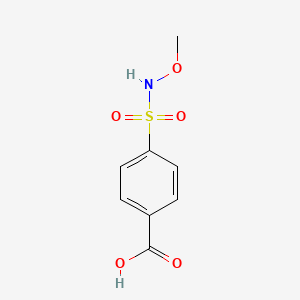
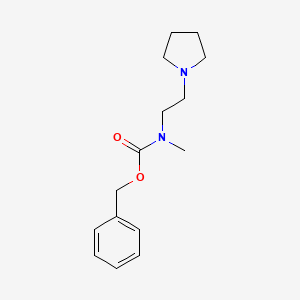
![Dimethyl 5-([3-(4-nitrophenyl)-3-oxopropanoyl]amino)isophthalate](/img/structure/B1416567.png)
